

An In-depth Technical Guide to 4-Bromo-2,2'-bipyridine

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Compound of Interest

Compound Name: **4-Bromo-2,2'-bipyridine**

Cat. No.: **B089133**

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For researchers, chemists, and professionals in drug development, **4-bromo-2,2'-bipyridine** is a pivotal heterocyclic building block. Its unique structure, featuring a bipyridine core for metal chelation and a reactive bromine handle, makes it an exceptionally versatile reagent in organic synthesis and materials science. This guide provides a comprehensive overview of its identifiers, properties, synthesis, and applications, with a focus on detailed experimental protocols and the visualization of relevant chemical and biological pathways.

Core Identifiers and Chemical Properties

The fundamental identifiers and physicochemical properties of **4-bromo-2,2'-bipyridine** are summarized below, providing a quick reference for laboratory use.

Table 1: Chemical Identifiers for 4-Bromo-2,2'-bipyridine

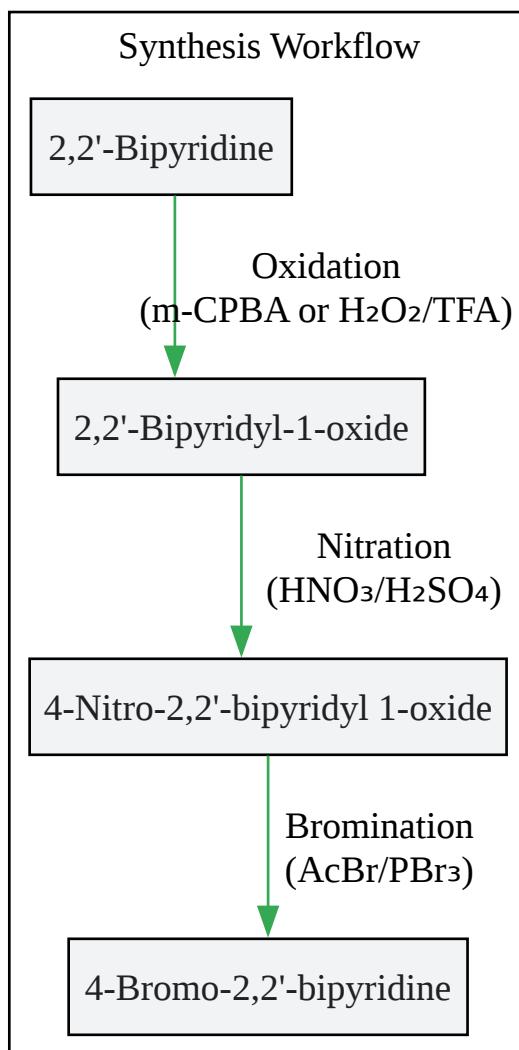
Identifier	Value
CAS Number	14162-95-9 [1]
Molecular Formula	C ₁₀ H ₇ BrN ₂ [2]
IUPAC Name	4-bromo-2-(pyridin-2-yl)pyridine [2]
Synonyms	4-Bromo-2,2'-bipyridyl [3]
PubChem CID	12087122 [2]
InChI Key	SCOXFIBXWCCICG-UHFFFAOYSA-N [1]
EC Number	835-805-3
DSSTox Substance ID	DTXSID10477320

Table 2: Physicochemical Properties of 4-Bromo-2,2'-bipyridine

Property	Value
Molecular Weight	235.08 g/mol [2]
Appearance	White to off-white solid/crystal [1]
Melting Point	54 °C [4]
Boiling Point	325.2 °C at 760 mmHg
Purity	Typically >97% [1][3]
Storage Temperature	Inert atmosphere, 2-8 °C [1]

Synthesis and Experimental Protocols

The synthesis of **4-bromo-2,2'-bipyridine** is a multi-step process that starts from the readily available 2,2'-bipyridine. The general synthetic workflow involves N-oxidation, subsequent nitration at the 4-position, and finally, a substitution reaction to introduce the bromine atom.



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Caption: Synthetic workflow for **4-Bromo-2,2'-bipyridine**.

Detailed Synthesis Protocol

This protocol is adapted from an improved and simplified synthetic method.[\[4\]](#)[\[5\]](#)

Step 1: Synthesis of 2,2'-Bipyridyl-1-oxide

- Dissolve 2,2'-bipyridine (23.2 g, 148.5 mmol) in 250 ml of chloroform (CHCl₃) in a round-bottom flask.
- Add m-chloroperbenzoic acid (m-CPBA) (30.34 g, 148.5 mmol) to the solution.

- Stir the mixture at 40°C for 24 hours.
- After the reaction, wash the mixture three times with 150 ml portions of 5% sodium carbonate (Na_2CO_3) solution.
- Extract the aqueous phase three times with 100 ml portions of CHCl_3 .
- Combine the organic phases, dry over magnesium sulfate (MgSO_4), and evaporate the solvent under vacuum.
- Purify the residue by silica gel column chromatography, using a 1:4 mixture of methanol/ethyl acetate as the eluent, to yield pure 2,2'-bipyridyl-1-oxide.

Step 2: Synthesis of 4-Nitro-2,2'-bipyridyl 1-oxide

- Cool a mixture of concentrated sulfuric acid (H_2SO_4) (30 ml) and fuming nitric acid (HNO_3) (30 ml) to 0°C in an ice bath.
- Slowly add 2,2'-bipyridyl-1-oxide (8.6 g, 50 mmol) to the acid mixture while maintaining the temperature at 0°C.
- After the addition is complete, allow the mixture to warm to room temperature and then heat at 100°C for 3 hours.
- Cool the reaction mixture and pour it onto crushed ice.
- Neutralize the solution with concentrated ammonium hydroxide until it reaches a pH of 8.
- Filter the resulting yellow precipitate, wash it with cold water, and dry it to obtain 4-nitro-2,2'-bipyridyl 1-oxide.

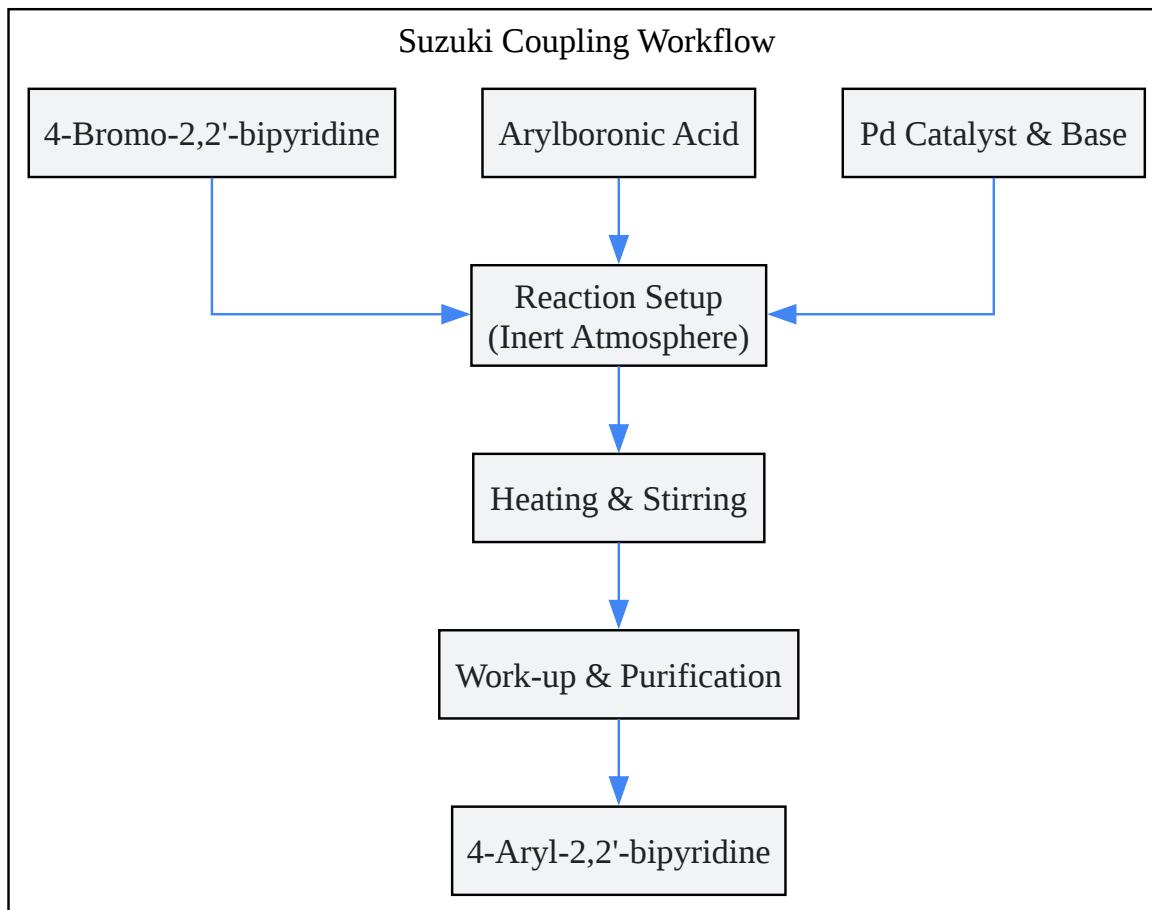
Step 3: Synthesis of **4-Bromo-2,2'-bipyridine**

- Dissolve 4-nitro-2,2'-bipyridyl 1-oxide (1.0 g, 4.6 mmol) in 20 ml of glacial acetic acid.
- While stirring, add acetyl bromide (5 ml). A yellow precipitate should form.

- Add phosphorus tribromide (5 ml) to the suspension. The precipitate should dissolve after gentle heating to 40°C.
- Heat the solution under reflux for 1 hour. A new precipitate will form.
- Cool the mixture to room temperature and decant the solution.
- Dissolve the remaining residue in water and neutralize with sodium bicarbonate (NaHCO_3).
- Extract the product with diethyl ether.
- Dry the organic phase over MgSO_4 and evaporate the solvent.
- The crude product can be further purified by sublimation to yield pure **4-bromo-2,2'-bipyridine**.^[6]

Application in Suzuki Cross-Coupling Reactions

4-Bromo-2,2'-bipyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex bipyridine derivatives which are valuable as ligands in catalysis or as building blocks for functional materials.^[7]



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Caption: General workflow for a Suzuki coupling reaction.

General Protocol for Suzuki Coupling

This protocol provides a general methodology for the Suzuki coupling of **4-bromo-2,2'-bipyridine** with an arylboronic acid.^{[8][9][10]}

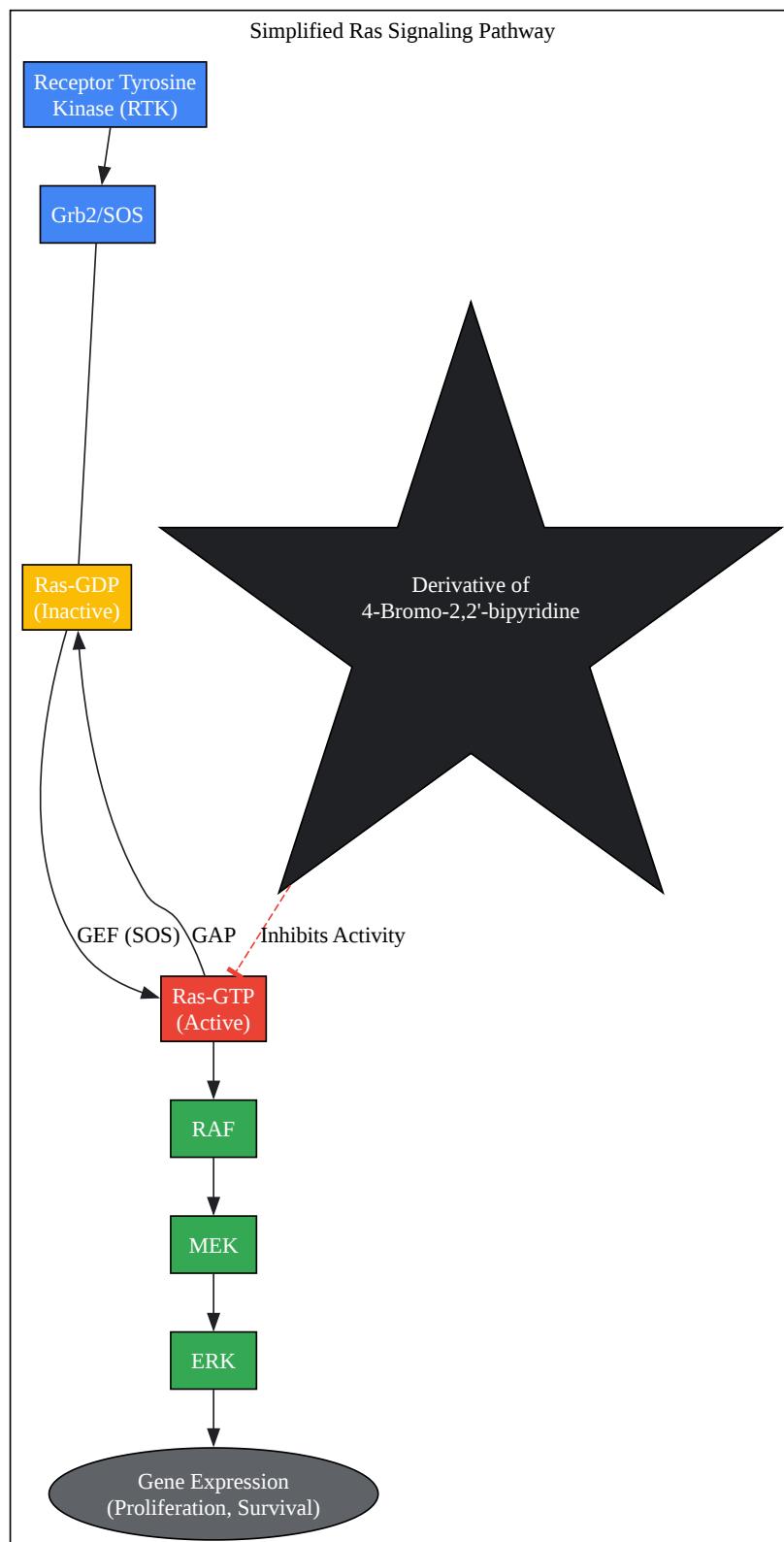
- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **4-bromo-2,2'-bipyridine** (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as potassium carbonate (K_2CO_3 , 2.0 equiv), and a palladium catalyst (e.g., $Pd(PPh_3)_4$, 3 mol%).

- Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
- Reaction: Heat the mixture to 80-100°C and stir vigorously overnight. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,2'-bipyridine.

Relevance in Drug Discovery and Signaling Pathways

While **4-bromo-2,2'-bipyridine** itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. For instance, certain thiazole derivatives synthesized from brominated precursors have been identified as potent inhibitors of Na^+/K^+ -ATPase and the Ras oncogene signaling pathway, which are critical targets in cancer therapy.

The Ras pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.^{[11][12][13]} Mutations that lead to a constitutively active Ras protein are common in many human cancers.^[12] Inhibition of this pathway is a major goal in the development of new anticancer drugs. The Na^+/K^+ -ATPase, or sodium-potassium pump, is essential for maintaining cellular ion homeostasis, and its inhibition can trigger apoptotic pathways in cancer cells.^{[14][15][16][17][18]}

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Caption: Inhibition of the Ras signaling pathway.

This diagram illustrates how growth factor signaling through a receptor tyrosine kinase leads to the activation of Ras. Activated Ras (Ras-GTP) then initiates a phosphorylation cascade through RAF, MEK, and ERK, ultimately leading to changes in gene expression that promote cell proliferation and survival. Derivatives of **4-bromo-2,2'-bipyridine** can inhibit the activity of oncogenic Ras, representing a promising strategy for cancer treatment.

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